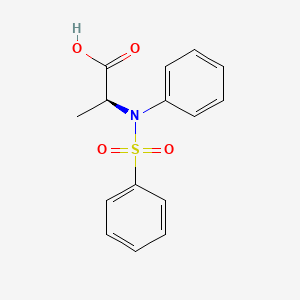

N-Phenyl-N-(phenylsulfonyl)alanine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N-Phenyl-N-(phenylsulfonyl)alanine involves several steps. One common synthetic route includes the reaction of alanine with phenylsulfonyl chloride in the presence of a base, followed by the addition of phenylamine . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .

Analyse Des Réactions Chimiques

Photochemical Degradation

N-Arylsulfonyl amino acids undergo photolysis via an electron transfer (ET) mechanism:

-

Primary Pathway : Excitation leads to ET from the carboxylate to the sulfonyl group, generating a biradical intermediate. This decomposes into toluenesulfinic acid, ammonia, carbon dioxide, and carbonyl compounds .

-

Side Reactions : Bulky aliphatic or aromatic side chains (e.g., phenyl) alter product distribution, with minor pathways including C–S bond cleavage .

Key Findings :

| Condition | Major Products | Yield (%) |

|---|---|---|

| UV Irradiation | Sulfinic acid, NH₃, CO₂, carbonyl | 60–80 |

| Presence of O₂ | Enhanced sulfinic acid formation | >80 |

Palladium-Catalyzed C–H Functionalization

The compound participates in ortho-C–H olefination reactions under palladium catalysis:

-

Reaction Setup : Pd(OAc)₂, Ag₂CO₃, and picolinamide directing groups enable selective olefination at the ortho position .

-

Scope : Compatible with alkenes such as styrene derivatives, yielding allylated products (Table 1) .

Example Reaction :

textN-Phenyl-N-(phenylsulfonyl)alanine + Styrene → ortho-Olefinated Product (Yield: 65–85%)[7]

Mechanism :

-

Pd(II) coordination to the sulfonyl oxygen.

-

C–H activation forms a palladacycle intermediate.

-

Olefin insertion and β-hydride elimination yield the final product .

Comparative Reactivity with Benzoyl Analogues

N-(Phenylsulfonyl) derivatives exhibit distinct reactivity compared to N-benzoyl amino acids:

-

Enantioselectivity : Sulfonyl groups induce consistent enantioselectivity (S > R) in inhibition studies, unlike benzoyl variants .

-

Substituent Effects : N-Phenyl substitution in benzoyl analogues boosts inhibitory activity by 3-fold, whereas sulfonyl derivatives show minimal change .

Conformational Analysis :

Applications De Recherche Scientifique

Antiviral Activity

HIV Treatment

N-Phenyl-N-(phenylsulfonyl)alanine has been identified as a promising scaffold for developing NNRTIs aimed at combating HIV. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against wild-type HIV-1 strains and certain resistant mutants. For instance, the compound 12126065 showed an effective concentration (EC50) of 0.24 nM with low cytotoxicity (CC50 = 4.8 µM), indicating its potential as a therapeutic agent for HIV-associated neurocognitive disorders (HAND) .

Mechanism of Action

The mechanism by which this compound acts involves binding to the reverse transcriptase enzyme, inhibiting viral replication. This inhibition is crucial for preventing the progression of HIV infection, especially in patients with strains resistant to existing NNRTIs . The optimization of this compound through structure-activity relationship (SAR) studies has led to the identification of over 100 analogs, enhancing its efficacy against various mutant strains .

Structure-Activity Relationship Studies

Optimization Process

The optimization of this compound involves modifying its structural components to enhance antiviral activity while minimizing toxicity. Key modifications include altering substituents on the phenyl and sulfonamide groups, which have shown to significantly impact the compound's biological activity . For example, replacing the phenyl fragment with a naphthalene ring resulted in increased antiviral potency .

Table 1: Selected Compounds and Their Activities

| Compound ID | Structure Modification | EC50 (nM) | CC50 (µM) | Remarks |

|---|---|---|---|---|

| 12126065 | N-phenylsulfonamide | 0.24 | 4.8 | Potent against wild-type HIV-1 |

| 11726152 | Naphthalene substitution | TBD | TBD | Increased activity observed |

| RPV | Standard NNRTI | TBD | TBD | Comparison with established drugs |

Broader Implications in Medicinal Chemistry

Potential Beyond HIV

While much of the research has focused on HIV, the chemical structure of this compound suggests potential applications in other viral infections. Its ability to inhibit viral replication mechanisms could be explored against viruses such as Hepatitis C and Flavivirus, where effective treatments are still lacking .

Challenges and Future Directions

Drug Resistance

One major challenge in developing effective antiviral therapies is the emergence of drug-resistant viral strains. Continuous monitoring and modification of compounds like this compound are essential to maintain their efficacy against evolving viruses . Future research should focus on comprehensive SAR studies and clinical trials to validate these compounds' safety and effectiveness.

Research Gaps

Despite promising results, there remains a need for more extensive studies to fully understand the pharmacokinetics and long-term safety profiles of these compounds in human subjects. Collaborative efforts among researchers can enhance the discovery process and lead to innovative therapeutic solutions.

Mécanisme D'action

The mechanism of action of N-Phenyl-N-(phenylsulfonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparaison Avec Des Composés Similaires

N-Phenyl-N-(phenylsulfonyl)alanine can be compared with other similar compounds such as:

N-Phenylalanine: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.

N-(Phenylsulfonyl)glycine: This compound has a glycine backbone instead of alanine, which affects its chemical properties and reactivity.

N-Phenyl-N-(phenylsulfonyl)glycine: Similar to this compound but with a glycine backbone, leading to different applications and reactivity.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications .

Activité Biologique

N-Phenyl-N-(phenylsulfonyl)alanine is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a phenylsulfonyl group attached to an alanine backbone. This unique structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to interact with various proteins and enzymes. The compound can bind to active sites, altering enzyme kinetics and influencing cellular pathways. This interaction is crucial for its applications in proteomics, where it aids in studying protein functions and interactions.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus epidermidis

- Escherichia coli

- Candida albicans

For instance, derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 14 μg/mL against C. albicans and 28.1 μg/mL against E. coli .

2. Antioxidant Properties

The compound has shown promising antioxidant activity, which is critical for combating oxidative stress in biological systems. In vitro studies indicate that it can scavenge free radicals effectively, contributing to its potential therapeutic applications .

3. Enzyme Inhibition

Research has highlighted the compound's ability to inhibit key enzymes related to metabolic disorders:

- α-amylase

- α-glucosidase

- Acetylcholinesterase (AChE)

These inhibitory effects are particularly relevant in the context of diabetes management, as they can help regulate blood sugar levels by slowing carbohydrate digestion .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Phenylalanine | Simple amino acid | Limited reactivity |

| N-(Phenylsulfonyl)glycine | Glycine backbone | Different reactivity |

| N-Phenyl-N-(phenylsulfonyl)glycine | Glycine backbone | Varying applications compared to alanine |

| Sulfonamide derivatives | Various structures | Antimicrobial, antioxidant |

This compound's sulfonamide group enhances its reactivity compared to other amino acids like phenylalanine or glycine derivatives .

Case Studies and Research Findings

- In Vivo Studies : Research on Swiss male albino mice demonstrated that compounds derived from this compound exhibited no significant toxic effects on hematological parameters or liver histology at various dosages, suggesting a favorable safety profile for therapeutic use .

- Antiviral Activity : A study identified a related scaffold, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, which displayed potent activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV strains, indicating potential applications in antiviral drug development .

- Antidiabetic Potential : The compound's ability to inhibit glucose-6-phosphatase (G6Pase) positions it as a candidate for further investigation in diabetes treatment strategies .

Propriétés

IUPAC Name |

(2S)-2-[N-(benzenesulfonyl)anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12(15(17)18)16(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJJOYMQPVKAGW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.